Palmitodiolein (1-palmitoyl-2,3-dioleoylglycerol, or POO) is a precisely defined, asymmetrical mixed-acid triglyceride. It consists of a glycerol backbone esterified with one saturated palmitic acid chain at the sn-1 position and two monounsaturated oleic acid chains at the sn-2 and sn-3 positions. As a structured lipid, its primary value in industrial and research applications is derived from its specific physicochemical properties, particularly its thermal behavior (melting and crystallization) and metabolic profile, which are directly dictated by this exact fatty acid arrangement. These characteristics distinguish it from both simple triglycerides and other isomeric forms.
Substituting Palmitodiolein (POO) with its regioisomer 1,3-dioleoyl-2-palmitoylglycerol (OPO), other structured lipids like 1,3-dipalmitoyl-2-oleoylglycerol (POP), or crude vegetable oils fails because the specific positioning of the fatty acids creates non-interchangeable physical and biological properties. Isomers like POO, OPO, and POP exhibit unique polymorphic crystallization pathways, forming different crystal structures (e.g., β', β) with distinct packing densities, stabilities, and melting points. This structural variation directly impacts critical procurement-relevant attributes such as product texture, shelf stability, and in-vitro digestibility. Using a less-defined mixture or the wrong isomer will result in unpredictable manufacturing processability and inconsistent final product performance.
In differential scanning calorimetry (DSC) analysis of high-purity structured lipids, a lipid rich in Palmitodiolein (PPO/POO) demonstrated a complete melting point of 27.5 °C. This is functionally distinct from its common isomers; the OPO-rich lipid melted completely at a significantly lower temperature of 18.5 °C, while the POP-rich lipid melted at a higher 29.5 °C.
| Evidence Dimension | Complete Melting Point (DSC) |
| Target Compound Data | 27.5 °C (for PPO-rich lipid) |
| Comparator Or Baseline | OPO-rich lipid: 18.5 °C | POP-rich lipid: 29.5 °C |
| Quantified Difference | +9.0 °C vs OPO-rich lipid; -2.0 °C vs POP-rich lipid |
| Conditions | Analysis of enzymatically synthesized structured lipids via Differential Scanning Calorimetry (DSC). |
This specific melting profile is critical for process control and achieving desired product textures, making Palmitodiolein non-interchangeable with its isomers in thermal-sensitive applications.
The solidification behavior of Palmitodiolein is markedly different from its close structural analogs. DSC analysis shows a PPO-rich (POO) lipid has a primary crystallization peak at 1.48 °C. In contrast, a POP-rich lipid exhibits a more complex, two-stage crystallization with peaks at 10.71 °C and 0.82 °C. This demonstrates a fundamentally different solidification pathway that is dependent on the specific location of the palmitic acid chain.
| Evidence Dimension | Crystallization Peak Temperature (DSC) |
| Target Compound Data | Single large peak at 1.48 °C (for PPO-rich lipid) |
| Comparator Or Baseline | POP-rich lipid: Two peaks at 10.71 °C and 0.82 °C |
| Quantified Difference | Monophasic vs. Biphasic crystallization behavior under controlled cooling. |
| Conditions | Analysis of enzymatically synthesized structured lipids via Differential Scanning Calorimetry (DSC). |
For processes like tempering in food manufacturing, this unique and simpler crystallization profile ensures reproducible solidification, which is essential for final product quality and stability.
The isomeric structure of triglycerides directly impacts their enzymatic hydrolysis. In a 120-minute in-vitro digestion assay, a lipid rich in Palmitodiolein (PPO) showed 89.7% release of fatty acids. This was significantly higher than the 87.2% release from a POP-rich lipid but slightly lower than the 92.6% from an OPO-rich lipid, establishing a clear hierarchy of bioavailability based on structure.
| Evidence Dimension | Fatty Acid Release (%) at 120 min |
| Target Compound Data | 89.7% (for PPO-rich lipid) |
| Comparator Or Baseline | POP-rich lipid: 87.2% | OPO-rich lipid: 92.6% |
| Quantified Difference | 2.5% higher digestibility than POP-rich lipid. |
| Conditions | In-vitro digestion model simulating human gastrointestinal hydrolysis over 120 minutes. |
This quantifiable difference in digestibility is a critical selection factor for formulating infant nutrition or medical foods where controlled and efficient fatty acid absorption is a primary goal.
Triglycerides rich in monounsaturated fats, such as Palmitodiolein, offer superior resistance to oxidation compared to those with higher polyunsaturated content. As an indicator, refined palm olein (a primary source of POO) shows an oxidative stability induction period of 23.94 hours. This is over 2.5 times more stable than sunflower oil (9.50 hours) and over 4.6 times more stable than soybean oil (5.14 hours) under identical Rancimat test conditions.
| Evidence Dimension | Oxidative Stability (Induction Period) |
| Target Compound Data | 23.94 hours (for source material Palm Olein) |
| Comparator Or Baseline | Sunflower Oil: 9.50 hours | Soybean Oil: 5.14 hours |
| Quantified Difference | 252% of the stability of Sunflower Oil; 466% of the stability of Soybean Oil. |
| Conditions | Rancimat test at 110 °C on refined, bleached, and deodorized (RBD) oils. |
For products requiring a long shelf-life or tolerance to heat processing, procuring a pure, stable triglyceride like Palmitodiolein avoids the rapid degradation associated with less stable commodity oils.
For confectionery, bakery fillings, and margarine production where the final product's texture is defined by a specific melting temperature. The distinct 27.5 °C melting point of Palmitodiolein allows for precise control over the solid-to-liquid transition, a property that cannot be reliably replicated with its lower-melting OPO or higher-melting POP isomers.
As a key component in human milk fat substitutes or specialized medical foods. The well-defined molecular structure of Palmitodiolein provides a predictable and efficient in-vitro digestibility profile (89.7% fatty acid release), ensuring consistent nutritional value and bioavailability compared to less-digestible alternatives like POP.
As a certified reference material for the analytical quantification and identification of triglyceride isomers in complex food or biological samples. Its unique crystallization and melting profiles provide clear, reproducible signals in DSC and other analytical techniques, enabling accurate characterization of raw materials like palm oil fractions.
In the development of emulsions, creams, or lipid-based drug delivery systems requiring enhanced shelf-life. The high intrinsic oxidative stability of its monounsaturated fatty acid composition offers superior resistance to degradation compared to formulations based on polyunsaturated oils like soybean or sunflower oil.